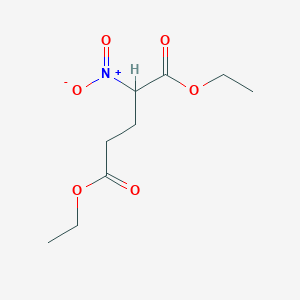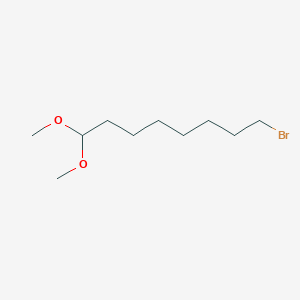
Pentanedioic acid, 2-nitro-, diethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pentanedioic acid, 2-nitro-, diethyl ester is an organic compound with the molecular formula C9H15NO6 It is a derivative of pentanedioic acid, where two ethyl ester groups and a nitro group are attached
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentanedioic acid, 2-nitro-, diethyl ester can be synthesized through the esterification of pentanedioic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the esterification to completion. The nitro group can be introduced through nitration using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and optimized reaction conditions are employed to maximize yield and efficiency. The use of advanced purification techniques such as distillation and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Pentanedioic acid, 2-nitro-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Pentanedioic acid, 2-amino-, diethyl ester.
Reduction: Pentanedioic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Pentanedioic acid, 2-nitro-, diethyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of pentanedioic acid, 2-nitro-, diethyl ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The ester groups can be hydrolyzed to release the active carboxylic acid, which can participate in various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentanedioic acid, diethyl ester: Lacks the nitro group, making it less reactive in certain chemical reactions.
Pentanedioic acid, 2-methyl-, diethyl ester: Contains a methyl group instead of a nitro group, leading to different chemical properties and reactivity.
Uniqueness
Pentanedioic acid, 2-nitro-, diethyl ester is unique due to the presence of both ester and nitro functional groups, which confer distinct reactivity and potential applications. The nitro group enhances its ability to participate in redox reactions, while the ester groups make it a versatile intermediate in organic synthesis.
Eigenschaften
| 90609-42-0 | |
Molekularformel |
C9H15NO6 |
Molekulargewicht |
233.22 g/mol |
IUPAC-Name |
diethyl 2-nitropentanedioate |
InChI |
InChI=1S/C9H15NO6/c1-3-15-8(11)6-5-7(10(13)14)9(12)16-4-2/h7H,3-6H2,1-2H3 |
InChI-Schlüssel |
XBRHABNKRGIYCB-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCC(C(=O)OCC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(Fluoromethyl)phenyl]propan-1-one](/img/structure/B14358619.png)



![Diethyl {[5-(3-oxopropyl)furan-2-yl]methyl}phosphonate](/img/structure/B14358663.png)
![3,3'-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14358691.png)
![N-(2-Fluorophenyl)-4-[(propane-2-sulfonyl)amino]benzamide](/img/structure/B14358699.png)
